molecular formula C8H9NO2 B12416869 L-(+)-2-Phenylglycine-d5

L-(+)-2-Phenylglycine-d5

Cat. No.: B12416869
M. Wt: 156.19 g/mol
InChI Key: ZGUNAGUHMKGQNY-FOXQAWPQSA-N
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Description

L-(+)-2-Phenylglycine-d5 is a deuterated form of L-(+)-2-Phenylglycine, an amino acid derivative. The deuterium atoms replace the hydrogen atoms in the phenyl ring, making it useful in various scientific research applications, particularly in the field of nuclear magnetic resonance (NMR) spectroscopy. This compound is known for its stability and unique properties, which make it valuable in both academic and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions

L-(+)-2-Phenylglycine-d5 can be synthesized through several methods. One common approach involves the deuteration of L-(+)-2-Phenylglycine using deuterium gas or deuterated reagents. The reaction typically occurs under controlled conditions to ensure the selective replacement of hydrogen atoms with deuterium. Another method involves the use of deuterated benzaldehyde as a starting material, which undergoes a series of reactions to form the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound often involves large-scale deuteration processes. These processes are designed to maximize yield and purity while minimizing costs. The use of advanced catalytic systems and optimized reaction conditions ensures the efficient production of this compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions

L-(+)-2-Phenylglycine-d5 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form amines or alcohols.

    Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzaldehyde derivatives, while reduction can produce phenylethylamines.

Scientific Research Applications

L-(+)-2-Phenylglycine-d5 has a wide range of applications in scientific research:

    Chemistry: It is used as a reference compound in NMR spectroscopy to study molecular structures and dynamics.

    Biology: The compound is employed in metabolic studies to trace biochemical pathways.

    Medicine: It serves as a precursor in the synthesis of pharmaceuticals and as a tool in drug metabolism studies.

    Industry: this compound is used in the production of deuterated drugs and other specialty chemicals.

Mechanism of Action

The mechanism of action of L-(+)-2-Phenylglycine-d5 involves its interaction with various molecular targets. In NMR spectroscopy, the deuterium atoms provide a distinct signal, allowing researchers to study the compound’s behavior in different environments. In biological systems, it can be incorporated into metabolic pathways, providing insights into enzyme activities and metabolic fluxes.

Comparison with Similar Compounds

Similar Compounds

    L-(+)-2-Phenylglycine: The non-deuterated form of the compound.

    D-Phenylglycine: An enantiomer with different stereochemistry.

    Deuterated Amino Acids: Other amino acids with deuterium atoms, such as deuterated alanine or glycine.

Uniqueness

L-(+)-2-Phenylglycine-d5 is unique due to its deuterium content, which provides distinct advantages in NMR spectroscopy and metabolic studies. Its stability and specific isotopic labeling make it a valuable tool in various research fields.

Properties

Molecular Formula

C8H9NO2

Molecular Weight

156.19 g/mol

IUPAC Name

(2S)-2-amino-2-(2,3,4,5,6-pentadeuteriophenyl)acetic acid

InChI

InChI=1S/C8H9NO2/c9-7(8(10)11)6-4-2-1-3-5-6/h1-5,7H,9H2,(H,10,11)/t7-/m0/s1/i1D,2D,3D,4D,5D

InChI Key

ZGUNAGUHMKGQNY-FOXQAWPQSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])[C@@H](C(=O)O)N)[2H])[2H]

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)O)N

Origin of Product

United States

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